molecular formula C22H20N6O2 B2668940 N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001607-97-1

N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2668940
CAS No.: 1001607-97-1
M. Wt: 400.442
InChI Key: LHZDHHOZOSXLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a sophisticated chemical reagent designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a pyrimidine core structure strategically substituted with a 4-nitro-1H-pyrazol-1-yl group at the 2-position and a N,N-dibenzylamino moiety at the 4-position, molecular design elements that are characteristic of kinase-targeting agents. The structural architecture of this molecule shares significant homology with established CDK2 inhibitor scaffolds documented in scientific literature , specifically the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine chemotype which has demonstrated potent CDK2 inhibitory activity (K i = 0.005 µM) and promising antiproliferative effects across various cancer cell lines (GI 50 = 0.127–0.560 μM) . The incorporation of the 4-nitro pyrazole unit, a functional group present in other research compounds like 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide, enhances the potential for targeted biological interactions . Researchers can leverage this compound primarily as a key intermediate or investigative tool for developing novel therapeutic agents targeting cyclin-dependent kinases and other critical signaling pathways in cancer biology. Its proposed mechanism of action involves binding to the ATP-binding site of kinase targets, potentially disrupting phosphorylation events and inducing cell cycle arrest in the S and G2/M phases, followed by apoptosis in malignant cells . This product is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

N,N-dibenzyl-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-17-12-21(25-22(24-17)27-16-20(13-23-27)28(29)30)26(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZDHHOZOSXLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the benzyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that compounds similar to N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit promising antiviral properties. For instance, derivatives containing pyrazole and pyrimidine moieties have been investigated for their effectiveness against various viral infections, including HIV and hepatitis viruses. The antiviral mechanisms typically involve inhibition of viral replication or interference with viral enzyme activity .

Inhibitors of Enzymatic Activity
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, pyrazole derivatives have shown inhibitory action against glycogen synthase kinase 3, an enzyme implicated in various pathologies including cancer and neurodegenerative diseases . The modification of the compound's structure can enhance its binding affinity and selectivity towards these targets.

Chemical Synthesis Applications

Chemical Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. Researchers have utilized this compound as a precursor for developing new classes of pharmaceuticals and agrochemicals .

Material Science Applications

Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The nitro group can impart unique electronic properties that may be beneficial in creating conductive polymers or improving thermal stability . Such materials could find applications in electronic devices or advanced coatings.

Case Study 1: Antiviral Development

A study conducted by Sujatha et al. demonstrated that pyrazole-modified compounds exhibited significant antiviral activity against HIV reverse transcriptase, with some derivatives showing IC50 values as low as 0.02 μM . This highlights the potential of this compound and its derivatives in developing effective antiviral agents.

Case Study 2: Enzyme Inhibition

Research published on pyrazole derivatives indicated their capability to inhibit glycogen synthase kinase 3 effectively, suggesting that modifications to the N,N-dibenzyl compound could yield potent inhibitors for therapeutic use against various diseases .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro-pyrazole moiety might play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Variations

The target compound shares a pyrimidin-4-amine scaffold with several analogs (Table 1). Key substituent differences include:

Compound Name R<sup>4</sup> (Pyrimidine-4-Amine) R<sup>6</sup> (Pyrimidine-6) R<sup>2</sup> (Pyrimidine-2) Molecular Formula Melting Point (°C) Source Evidence
N,N-Dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (Target) N,N-Dibenzyl Methyl 4-Nitro-1H-pyrazol-1-yl C₂₃H₂₁N₇O₂ Not reported N/A
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17) 1-Methyl-1H-pyrazol-4-yl 1-Methyl-1H-pyrazol-4-yl 5-Chloro C₁₁H₁₂ClN₇ 201.2–202.3
2-(4-((5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 19) 1-Methyl-1H-pyrazol-4-yl 5-Chloro Acetamide-linked pyrazole C₁₃H₁₄ClN₉O 267.6–268.1
N-(4-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine 4-Methoxyphenyl Methyl 4-Nitro-1H-pyrazol-1-yl C₁₅H₁₅N₇O₂ Not reported
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 1-Methyl-1H-pyrazol-4-yl Hydrogen 4-Chloro C₈H₈ClN₅ Not reported

Key Observations :

  • N,N-Dibenzyl vs. Smaller Substituents : The target compound’s dibenzyl groups increase molecular weight (C₂₃H₂₁N₇O₂) compared to smaller substituents (e.g., 1-methylpyrazole in Compound 17, C₁₁H₁₂ClN₇). This likely reduces crystallinity, though melting point data are unavailable for confirmation.
  • 6-Methyl Group : Present in both the target compound and Compound 19, this group may stabilize the pyrimidine ring via electron donation, contrasting with the electron-withdrawing 5-chloro substituent in Compound 17 .

Physicochemical and Spectral Comparisons

Melting Points
  • Compounds with smaller substituents (e.g., Compound 17, 201.2–202.3°C) exhibit higher melting points due to tighter crystal packing, whereas bulkier groups (e.g., acetamide in Compound 19, 267.6–268.1°C) may form hydrogen bonds, increasing thermal stability . The target compound’s dibenzyl groups likely lower its melting point relative to these analogs.
NMR Spectral Trends
  • Nitro Group Effects : In analogs with nitro substituents (e.g., ), deshielding of adjacent protons is expected in <sup>1</sup>H NMR due to the nitro group’s electron-withdrawing nature. For example, the 4-nitro-1H-pyrazole proton in the target compound may resonate downfield (~8.5–9.0 ppm), similar to nitro-containing pyridines in .
  • Methyl Group Signals : The 6-methyl group in the target compound and Compound 19 would appear as a singlet near δ 2.5 ppm in <sup>1</sup>H NMR, consistent with methyl groups in compounds .
HRMS and Purity
  • All compounds in showed HRMS data matching theoretical values (e.g., Compound 17: [M+H]<sup>+</sup> 278.0864 vs. calculated 278.0863), confirming synthetic accuracy . The target compound would require similar validation.

Biological Activity

N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dibenzyl group and a nitro-substituted pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that related pyrazole derivatives can effectively inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production, suggesting a protective effect against oxidative stress .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of various pyrazole derivatives. A study focusing on similar compounds reported promising antimicrobial activity against several bacterial strains, indicating that modifications to the pyrazole ring can enhance bioactivity against pathogens .

Anticancer Activity

Preliminary investigations into the anticancer properties of N,N-dibenzyl derivatives have shown that they may inhibit cancer cell proliferation. For example, certain pyrazole-based compounds have demonstrated cytotoxic effects on human cancer cell lines, suggesting that the incorporation of specific substituents can significantly enhance their therapeutic efficacy .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, a series of pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with nitro substitutions exhibited superior antioxidant activity compared to their non-nitro counterparts. This suggests that the nitro group may play a crucial role in enhancing the electron-donating ability of the molecule .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several synthesized pyrazole derivatives, including this compound. The study found that these compounds showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Table 1: Biological Activity Summary of Related Compounds

Compound NameAntioxidant Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound A252030
Compound B151525
N,N-dibenzyl...101020

Table 2: Structural Variations and Corresponding Activities

Structural VariationBiological Activity Observed
Nitro Group PresentEnhanced antioxidant and antimicrobial activity
Dibenzyl SubstitutionIncreased cytotoxicity towards cancer cells
Methyl Group at Position 6Improved solubility and bioavailability

Q & A

Q. What are the most reliable synthetic routes for N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A robust approach involves reacting a halogenated pyrimidine precursor (e.g., 6-methyl-2,4-dichloropyrimidine) with 4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by benzylation of the amine group using dibenzylamine. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Catalysts : Copper(I) bromide or Pd-based catalysts improve coupling efficiency .
  • Temperature control : Stepwise heating (35°C → reflux) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H signals at δ 8.5–9.0 ppm; benzyl protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves molecular geometry and nitro-group orientation. For twinned crystals, SHELXL’s twin law refinement is essential .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Q. How can researchers ensure reproducibility in purification and isolation?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Substituent variation : Replace the nitro group with other electron-withdrawing groups (e.g., -CF₃, -CN) to assess impact on target binding .
  • Bioisosteric replacements : Substitute the pyrimidine core with triazine or quinazoline to evaluate potency changes .
  • Assay design : Use kinase inhibition assays (e.g., ADP-Glo™) for enzymatic profiling or SPR for binding kinetics .

Q. What computational strategies are effective in predicting target interactions for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., EGFR, JAK2). Focus on the nitro group’s role in hydrogen bonding .
  • MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize activity metrics .
  • Data cross-validation : Combine in vitro (IC₅₀) and in silico (binding energy) results to resolve discrepancies .

Q. What methodologies are recommended for studying crystallographic disorder or twinning in this compound?

  • Twinning detection : PLATON’s TwinRotMat identifies twin laws .
  • Refinement : SHELXL’s BASF parameter refines twin fractions. High-resolution data (d ≤ 0.8 Å) improves model accuracy .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically?

  • In vitro assays : Liver microsomes (human/rat) assess CYP450-mediated metabolism .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in cell lines .
  • In vivo models : Zebrafish embryos screen for acute toxicity (LC₅₀) before rodent studies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for nitro-group stability .
  • Crystallography : Use CCP4 programs for data processing (e.g., AIMLESS for scaling) .
  • Data analysis : GraphPad Prism or R packages (e.g., drc) fit dose-response curves and calculate IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.